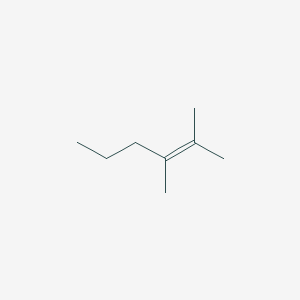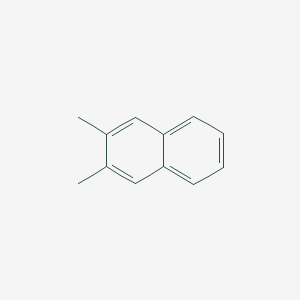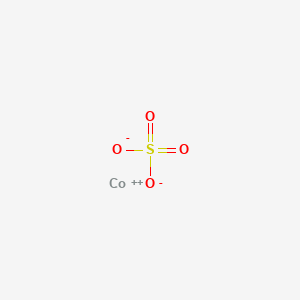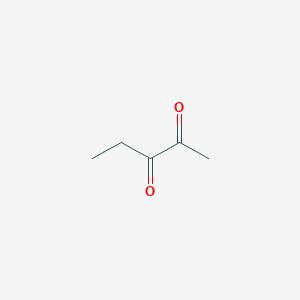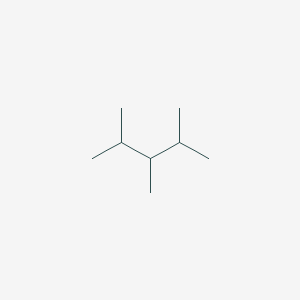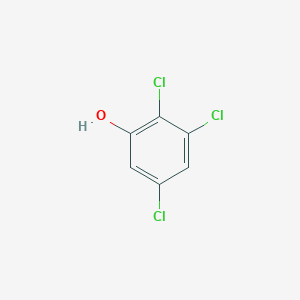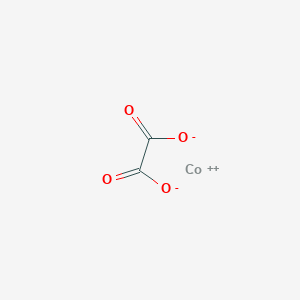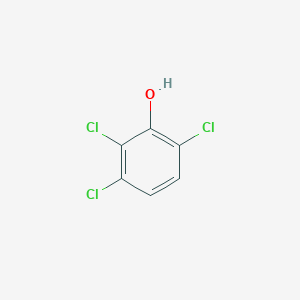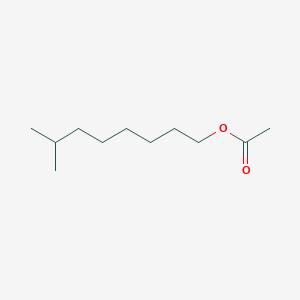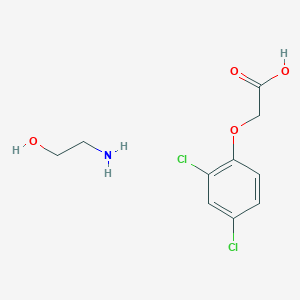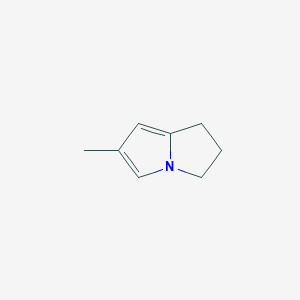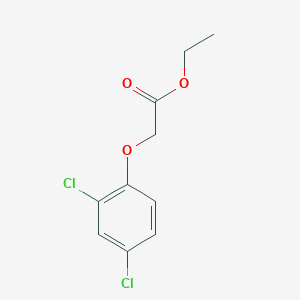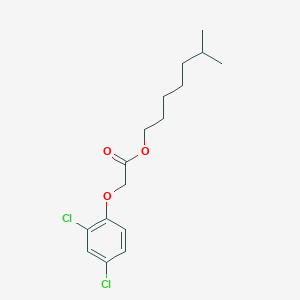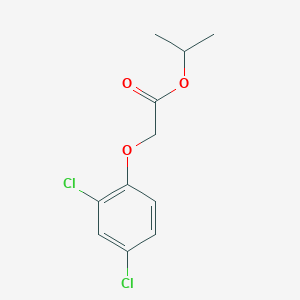![molecular formula C14H15NO2S B165589 2-[4-(5-Ethylthiazol-2-yl)phenyl]propanoic acid CAS No. 138568-67-9](/img/structure/B165589.png)
2-[4-(5-Ethylthiazol-2-yl)phenyl]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(5-Ethylthiazol-2-yl)phenyl]propanoic acid (ETP) is a synthetic compound that belongs to the family of non-steroidal anti-inflammatory drugs (NSAIDs). It has been extensively studied for its potential therapeutic applications, particularly in the field of cancer research.
Scientific Research Applications
2-[4-(5-Ethylthiazol-2-yl)phenyl]propanoic acid has been extensively studied for its potential therapeutic applications, particularly in the field of cancer research. It has been shown to inhibit the growth of various cancer cells, including breast, prostate, and colon cancer cells. 2-[4-(5-Ethylthiazol-2-yl)phenyl]propanoic acid has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Mechanism Of Action
The exact mechanism of action of 2-[4-(5-Ethylthiazol-2-yl)phenyl]propanoic acid is not fully understood, but it is believed to inhibit the activity of cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins. Prostaglandins are known to promote inflammation and contribute to the development of cancer. By inhibiting COX enzymes, 2-[4-(5-Ethylthiazol-2-yl)phenyl]propanoic acid may reduce inflammation and inhibit the growth of cancer cells.
Biochemical And Physiological Effects
2-[4-(5-Ethylthiazol-2-yl)phenyl]propanoic acid has been shown to have both biochemical and physiological effects. Biochemically, it inhibits the activity of COX enzymes, which reduces the production of prostaglandins. Physiologically, 2-[4-(5-Ethylthiazol-2-yl)phenyl]propanoic acid has been found to reduce inflammation and inhibit the growth of cancer cells.
Advantages And Limitations For Lab Experiments
One advantage of using 2-[4-(5-Ethylthiazol-2-yl)phenyl]propanoic acid in lab experiments is its potency. It has been shown to be effective at low concentrations, which reduces the amount of compound needed for experiments. However, one limitation of using 2-[4-(5-Ethylthiazol-2-yl)phenyl]propanoic acid is its potential toxicity. It has been shown to have cytotoxic effects on some normal cells, which may limit its therapeutic applications.
Future Directions
There are several future directions for research involving 2-[4-(5-Ethylthiazol-2-yl)phenyl]propanoic acid. One area of interest is its potential use in combination with other cancer therapies, such as chemotherapy and radiation therapy. Another area of interest is its potential use in the treatment of other inflammatory conditions, such as arthritis and inflammatory bowel disease. Additionally, further research is needed to fully understand the mechanism of action of 2-[4-(5-Ethylthiazol-2-yl)phenyl]propanoic acid and to identify any potential side effects or toxicity.
Synthesis Methods
2-[4-(5-Ethylthiazol-2-yl)phenyl]propanoic acid can be synthesized through a multistep reaction involving the condensation of 2-bromo-4-(5-ethylthiazol-2-yl)phenylboronic acid with ethyl 2-bromopropionate, followed by Suzuki coupling and ester hydrolysis. The final product is obtained through acidification and recrystallization.
properties
CAS RN |
138568-67-9 |
|---|---|
Product Name |
2-[4-(5-Ethylthiazol-2-yl)phenyl]propanoic acid |
Molecular Formula |
C14H15NO2S |
Molecular Weight |
261.34 g/mol |
IUPAC Name |
2-[4-(5-ethyl-1,3-thiazol-2-yl)phenyl]propanoic acid |
InChI |
InChI=1S/C14H15NO2S/c1-3-12-8-15-13(18-12)11-6-4-10(5-7-11)9(2)14(16)17/h4-9H,3H2,1-2H3,(H,16,17) |
InChI Key |
NTZYUXOOZFLHEE-UHFFFAOYSA-N |
SMILES |
CCC1=CN=C(S1)C2=CC=C(C=C2)C(C)C(=O)O |
Canonical SMILES |
CCC1=CN=C(S1)C2=CC=C(C=C2)C(C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



